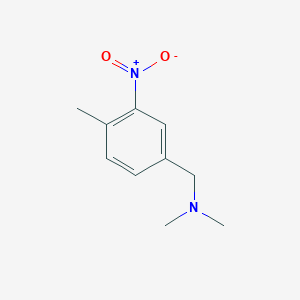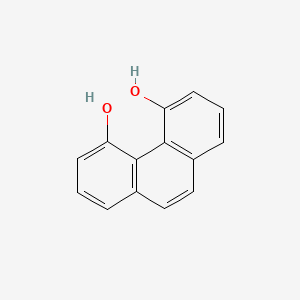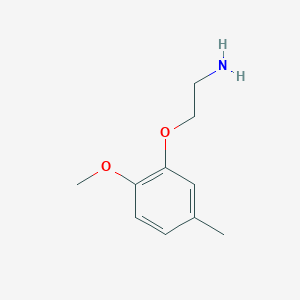
(4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine is an organic compound characterized by a phenyl ring substituted with a methyl group and a nitro group, along with a dimethylmethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine typically involves the following steps:
Nitration: The starting material, 4-methylphenyl, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position, yielding 4-methyl-3-nitrophenyl.
Amination: The nitro compound is then subjected to a reductive amination process. This involves the reduction of the nitro group to an amine, followed by the introduction of the N,N-dimethylmethanamine moiety. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine under mild conditions using hydrogenation or chemical reductants.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-methyl-3-nitrobenzoic acid or 4-methyl-3-nitrobenzaldehyde.
Reduction: 4-methyl-3-aminophenyl-N,N-dimethylmethanamine.
Substitution: Various halogenated derivatives depending on the halogen used.
科学研究应用
Chemistry
In organic synthesis, (4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems. It can be used as a probe to investigate the activity of enzymes involved in amine metabolism.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, depending on the modifications made to the parent structure.
Industry
The compound finds applications in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties, such as enhanced durability or conductivity.
作用机制
The mechanism by which (4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The nitro group can participate in redox reactions, while the amine group can form ionic or hydrogen bonds with target molecules.
相似化合物的比较
Similar Compounds
4-methyl-3-nitrophenyl isocyanate: Similar in structure but contains an isocyanate group instead of the dimethylmethanamine moiety.
4-methyl-3-nitrophenol: Contains a hydroxyl group instead of the dimethylmethanamine moiety.
4-methyl-3-nitroaniline: Contains an amino group instead of the dimethylmethanamine moiety.
Uniqueness
(4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine is unique due to the presence of both a nitro group and a dimethylmethanamine moiety. This combination allows for a wide range of chemical reactions and interactions, making it versatile for various applications in research and industry.
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
N,N-dimethyl-1-(4-methyl-3-nitrophenyl)methanamine |
InChI |
InChI=1S/C10H14N2O2/c1-8-4-5-9(7-11(2)3)6-10(8)12(13)14/h4-6H,7H2,1-3H3 |
InChI 键 |
HSNWJOUQLRPCFT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CN(C)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(3-Amino-5-fluorophenyl)formamido]acetamide](/img/structure/B12085178.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane](/img/structure/B12085180.png)
![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12085202.png)
![6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12085214.png)
![[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12085219.png)
![(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B12085223.png)

![Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-](/img/structure/B12085230.png)



